Product packaging for Dovyalicin E(Cat. No.:)

Dovyalicin E

Cat. No.: B1257175
M. Wt: 379.5 g/mol
InChI Key: XMSVRBIVBUEBCF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dovyalicin E is a spermidine-type alkaloid that was first isolated and identified from tropical plants of the Dovyalis genus, including D. abyssinica , D. hebecarpa , and D. macrocalyx . This natural product is part of a larger family of dovyalicin compounds and was characterized using comprehensive spectroscopic techniques, notably homo- and heteronuclear two-dimensional NMR experiments . At ambient temperature, certain structural features of related alkaloids in its class exhibit conformational dynamics, existing as a mixture of cis and trans conformers around the amide bond . As a specialist research chemical, this compound is valuable for natural product chemistry studies, phytochemical analysis, and the investigation of bioactive alkaloids. It serves as a key reference standard for the identification and quantification of spermidine derivatives in plant extracts. Further research may explore its potential biological activities and biochemical mechanisms of action. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3O2 B1257175 Dovyalicin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[(4S)-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]benzamide

InChI

InChI=1S/C23H29N3O2/c27-22-18-21(19-10-3-1-4-11-19)24-15-9-17-26(22)16-8-7-14-25-23(28)20-12-5-2-6-13-20/h1-6,10-13,21,24H,7-9,14-18H2,(H,25,28)/t21-/m0/s1

InChI Key

XMSVRBIVBUEBCF-NRFANRHFSA-N

Isomeric SMILES

C1CN[C@@H](CC(=O)N(C1)CCCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CNC(CC(=O)N(C1)CCCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

dovyalicin E

Origin of Product

United States

Discovery and Natural Occurrence of Dovyalicin E

Geographical Distribution and Botanical Sources of Dovyalicin E-Containing Organisms

The Dovyalis genus, comprising approximately 16 species, is primarily distributed across Central Africa, Mesoamerica, and the northern regions of South America. pulsus.com Dovyalicin-type alkaloids, including this compound, have been exclusively isolated from species within this genus, with recent findings also extending to Homalium cochinchinensis, another member of the Salicaceae family. nih.govwikipedia.orgnih.gov

This compound has been successfully isolated from the leaves and twigs of Dovyalis abyssinica (A. Rich.) Warb., commonly known as the African gooseberry. researchgate.netpulsus.comnih.govwikipedia.orgacs.orgajchem-b.comacs.org This plant species is native to Africa and is widely utilized in traditional medicine, particularly in Ethiopia. knapsackfamily.com

Another significant botanical source for this compound is Dovyalis hebecarpa Warb., from which the compound has been isolated from its leaves and twigs. researchgate.netpulsus.comnih.govwikipedia.orgacs.orgajchem-b.comnih.gov

This compound has also been isolated from the twigs of Dovyalis macrocalyx (Oliv.) Warb. researchgate.netpulsus.comnih.govwikipedia.orgacs.orgfigshare.com This species was notably the initial source from which other dovyalicin analogues, specifically dovyalicins A-D, were first identified. nih.govajchem-b.comfigshare.com

This compound is frequently isolated in conjunction with other structurally related dovyalicin analogues, highlighting the co-occurrence of these compounds within the same plant species. Phytochemical investigations of Dovyalis abyssinica, D. hebecarpa, and D. macrocalyx have revealed this compound (3) and Dovyalicin F (4) alongside the previously characterized Dovyalicin A (1), Dovyalicin B (2), and Dovyalicin C (5). researchgate.netpulsus.comnih.govwikipedia.orgajchem-b.comnih.govresearchgate.net Earlier studies on Dovyalis macrocalyx specifically led to the discovery of dovyalicins A-D. nih.govajchem-b.comfigshare.com More recently, Dovyalicin G has been isolated from Dovyalis caffra (Warb.) Hook. f. researchgate.netresearchgate.netknapsackfamily.com Furthermore, dovyalicins H and I, which belong to this rare subgroup of spermidine (B129725) alkaloids, have been reported from Homalium cochinchinensis, a plant within the same botanical family, Salicaceae. nih.govfigshare.com This demonstrates the structural diversity and distribution of these alkaloids across related genera. pulsus.com

Presented below is a table summarizing the botanical sources from which this compound and its analogues have been isolated:

Compound NameBotanical Source(s)Plant Part(s)
This compoundDovyalis abyssinica, Dovyalis hebecarpa, Dovyalis macrocalyxLeaves, Twigs
Dovyalicin ADovyalis abyssinica, Dovyalis hebecarpa, Dovyalis macrocalyxLeaves, Twigs
Dovyalicin BDovyalis abyssinica, Dovyalis hebecarpa, Dovyalis macrocalyxLeaves, Twigs
Dovyalicin CDovyalis abyssinica, Dovyalis hebecarpa, Dovyalis macrocalyxLeaves, Twigs
Dovyalicin DDovyalis macrocalyxTwigs
Dovyalicin FDovyalis abyssinica, Dovyalis hebecarpa, Dovyalis macrocalyxLeaves, Twigs
Dovyalicin GDovyalis caffraLeaves, Twigs
Dovyalicin HHomalium cochinchinensisAerial parts
Dovyalicin IHomalium cochinchinensisAerial parts

Phytochemical Investigation Strategies for this compound Isolation from Natural Matrices

The isolation of this compound and its analogues from natural plant matrices typically involves a series of sophisticated phytochemical investigation strategies. The process often begins with the extraction of plant material, such as powdered leaves or twigs, using solvent systems like dichloromethane-methanol (1:1) or pure methanol (B129727). pulsus.comknapsackfamily.com

Following the initial extraction, the crude extract undergoes a partitioning step. For instance, the methanol-water fraction may be partitioned with petroleum ether to separate compounds based on their polarity. pulsus.com Subsequent purification often involves chromatographic techniques. Open silica (B1680970) column chromatography is a common method, with elution performed using solvent gradients of dichloromethane (B109758) containing varying percentages of methanol and a small amount of concentrated aqueous ammonia. pulsus.com Silica gel column chromatography is also widely employed for the separation of components.

To monitor the alkaloid-containing fractions during chromatography, thin-layer chromatography (TLC) is utilized, often with Dragendorff's reagent for visualization. pulsus.comresearchgate.net This reagent specifically detects nitrogen-containing compounds, which are characteristic of alkaloids.

The structural elucidation of isolated dovyalicins, including this compound, relies heavily on advanced spectroscopic techniques. Homo- and heteronuclear two-dimensional Nuclear Magnetic Resonance (NMR) experiments (such as COSY, NOESY, HSQC, and HMBC) are crucial for determining the connectivity and spatial arrangement of atoms within the molecule. researchgate.netpulsus.comnih.govwikipedia.org Chiroptical methods are also employed to establish the absolute configuration of these compounds. researchgate.netpulsus.comnih.govwikipedia.org Additionally, Electrospray Ionization Mass Spectrometry (ESI/MS), Electron Ionization Mass Spectrometry (EI/MS), and APT NMR provide further insights into molecular weight and functional groups. researchgate.net

Compound Names and PubChem CIDs

Elucidation of the Chemical Structure of Dovyalicin E

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy plays a pivotal role in the structural elucidation of organic compounds, providing detailed information about the connectivity of atoms and their spatial arrangements. For Dovyalicin E and related dovyalicin-type alkaloids, various NMR techniques were indispensable. researchgate.netfigshare.comnih.gov

Additionally, Attached Proton Test (APT) NMR is commonly employed in the characterization of spermidine (B129725) alkaloids. For instance, in the structural elucidation of Dovyalicin G, a related compound, APT NMR signals around 53 ppm were observed, with two equivalent signals at δ 53.73 and one at δ 53.81. These signals are indicative of a tertiary amine where the nitrogen atom is bonded to two equivalent carbons, providing valuable information about the nitrogen's environment within the alkaloid framework. researchgate.net While specific ¹H and ¹³C NMR data for this compound were not detailed in the provided snippets, their application is fundamental to its structural confirmation.

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms, which is critical for assembling the complete molecular structure. For this compound, homo- and heteronuclear two-dimensional NMR experiments were instrumental in its structural assignment. researchgate.netfigshare.com

Correlation Spectroscopy (COSY) : This technique reveals proton-proton spin-spin couplings, indicating protons on adjacent carbons. For related dovyalicin-type compounds, COSY correlations have been used to confirm the presence of specific proton systems, such as aromatic methine protons. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton and carbon signals that are directly bonded, providing direct C-H connectivity information. This is vital for assigning specific proton signals to their corresponding carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments are crucial for identifying long-range proton-carbon correlations (typically over two or three bonds). These correlations are particularly useful for establishing quaternary carbons, carbonyl groups, and connectivity across heteroatoms or ring systems. For example, HMBC correlations have been used to confirm the attachment points of various moieties in related dovyalicin structures. nih.gov

These 2D NMR experiments collectively provide a robust framework for piecing together the complex connectivity within the this compound molecule.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes within molecules, such as conformational changes or restricted rotations. For N-disubstituted amides, like those found in dovyalicin-type alkaloids, rotation about the amide bond can be restricted at ambient temperatures, leading to distinct signals for different conformers.

For Dovyalicin F (4), a closely related spermidine alkaloid isolated alongside this compound, variable-temperature ¹H NMR studies were conducted. These studies demonstrated that time-averaged spectra, where the signals from different conformers coalesce, are obtainable at elevated temperatures, specifically at 348 K. The activation parameters for the rotation about the amide bond in Dovyalicin F were determined as follows: researchgate.netfigshare.com

Table 1: Activation Parameters for Amide Bond Rotation in Dovyalicin F

ParameterValueUnit
Enthalpy of Activation (ΔH‡)89 ± 4.6kJ/mol
Entropy of Activation (ΔS‡)65 ± 14J/mol·K
Gibbs Free Energy of Activation (ΔG‡, 298K)70 ± 4.5kJ/mol

These findings illustrate the utility of VT-NMR in understanding the conformational dynamics of the amide functionalities present in the dovyalicin class of compounds, providing insights into their molecular flexibility. researchgate.netfigshare.com

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that aid in structural elucidation. This compound, like other compounds in its class, was characterized using high-resolution mass spectrometry. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI/MS) is a soft ionization technique widely used for analyzing natural products, including alkaloids. It typically produces protonated or deprotonated molecular ions, which are crucial for confirming the molecular weight and formula. For Dovyalicin G, a related dovyalicin-type alkaloid, ESI/MS spectra were obtained in both positive and negative modes, contributing to its structural establishment. researchgate.net Similarly, High-Resolution ESI-MS (HRESIMS) was used to determine the molecular formula of Dovyalicin H as C26H33N3O2, based on the sodiated molecular ion at m/z 442.2464. nih.gov This demonstrates the application of ESI/MS in precisely determining the molecular formula of dovyalicin compounds.

Electron Ionization Mass Spectrometry (EI/MS) is a hard ionization technique that provides characteristic fragmentation patterns, which are highly valuable for confirming the structural subunits of a molecule. For Dovyalicin G, EI/MS was employed as one of the techniques to establish its structure. researchgate.net While specific EI/MS data for this compound was not detailed in the provided snippets, its use in conjunction with NMR and ESI/MS is a common and effective strategy for the comprehensive structural elucidation of complex natural products like this compound.

Chiroptical Methods for Stereochemical Assignment

While NMR and MS are instrumental in defining the two-dimensional structure of this compound, the determination of its absolute configuration—the precise three-dimensional arrangement of atoms in space—requires the application of chiroptical methods. These techniques are particularly vital for chiral molecules like this compound, which possess non-superimposable mirror images (enantiomers). For this compound and other dovyalicin-type alkaloids, their structures, including stereochemistry, were established using chiroptical methods in conjunction with NMR experiments. wikipedia.orgnih.gov

The primary chiroptical methods employed for stereochemical assignment include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD, often referred to as CD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). Each method probes the interaction of polarized light with chiral molecules, providing unique insights into their stereochemical features.

Electronic Circular Dichroism (ECD) is one of the most widely used chiroptical techniques for determining the absolute configuration of organic molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance within its electronic absorption bands. The resulting spectrum, characterized by positive or negative Cotton effects (bands of differential absorption), provides direct information about the chirality of chromophoric groups and their spatial arrangement. For instance, in the elucidation of Dovyalicin H, a congener of this compound, its absolute configuration was determined by comparing its experimental ECD data with that of Dovyalicin A. nih.gov A negative Cotton effect in the 210-230 nm range was observed for Dovyalicin A (Δε – 4.3 L/mol/cm), and a similar negative Cotton effect at 216 nm (Δε – 7.2 L/mol/cm) for Dovyalicin H confirmed the same 4S configuration. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. While historically significant, ORD has largely been complemented or replaced by ECD due to the latter's stronger information content. However, a holistic approach often involves the simultaneous use of multiple chiroptical methods, including ORD, to enhance the confidence level of stereochemical assignments.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are advanced chiroptical techniques that operate in the infrared and Raman regions, respectively. VCD, in particular, is highly sensitive to molecular conformation, making it valuable for flexible molecules. These methods provide complementary information to ECD, as they probe different molecular vibrations and can be less affected by conformational averaging in certain cases.

In practice, the experimental chiroptical data for this compound would be analyzed by comparing them to data from known analogues or, increasingly, by comparing them with theoretically calculated spectra using quantum chemical methods. This computational approach allows for the prediction of chiroptical responses for different possible stereoisomers, enabling a definitive assignment of the absolute configuration.

Illustrative Chiroptical Data for Stereochemical Assignment

MethodWavelength Range (nm)Observed PhenomenonInterpretation for Absolute ConfigurationIllustrative Data (Example based on Dovyalicin congeners)
ECD190-400 (UV/Vis)Cotton EffectSign and magnitude of Cotton effects correlate with the absolute configuration of chiral chromophores. Comparison with known compounds or theoretical calculations.Negative Cotton effect at ~216 nm (Δε ~ -7.2 L/mol/cm). nih.gov
ORD300-700 (Visible)Optical RotationWavelength dependence of optical rotation. Sign of rotation at specific wavelengths can indicate configuration.Negative optical rotation at D-line (e.g., [α]D ~ -20.0). nih.gov
VCD800-4000 (Infrared)Differential IR AbsorptionVibrational modes are sensitive to local stereochemistry and conformation. Comparison with calculated VCD spectra.Specific patterns of positive/negative bands in the fingerprint region.
ROARaman ScatteringDifferential Raman ScatteringProvides information on molecular backbone and side-chain conformations. Comparison with calculated ROA spectra.Unique scattering patterns for specific vibrational modes.

Biosynthesis and Synthetic Strategies for Dovyalicin E

Proposed Biosynthetic Pathways of Spermidine (B129725) Alkaloids in Dovyalis Species

The biosynthesis of spermidine alkaloids, including Dovyalicin E, is rooted in the fundamental polyamine metabolic pathways, which are ubiquitous in living organisms. While specific detailed pathways for dovyalicins within Dovyalis species are not fully elucidated in the available literature, general principles of polyamine biosynthesis provide a framework for understanding their natural genesis.

The primary precursor for spermidine, the core structural unit of dovyalicin alkaloids, is putrescine. nih.govfishersci.fi The biosynthesis of putrescine typically proceeds from amino acids such as arginine or ornithine. nih.govwikipedia.org A key enzymatic step in polyamine biosynthesis involves S-adenosylmethionine decarboxylase (SAMDC), which generates decarboxylated S-adenosylmethionine (dcSAM). fishersci.fi Subsequently, spermidine synthase (SPDS) catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine. nih.govfishersci.fifishersci.at

While these general enzymatic transformations form the spermidine backbone, the specific enzymes and precise steps responsible for the unique cyclization and functionalization, such as the formation of the amide linkages and the perhydro-1,5-diazocine or perhydro-1,4-diazepine moieties characteristic of dovyalicins, remain areas requiring further detailed investigation within Dovyalis species. fishersci.ieciteab.com The recent identification of Dovyalicin G, a new dovyalicin-type alkaloid from Dovyalis caffra, as (E)-N-(4-(1,5-diazocan-1-yl)butyl)-N-methyltetradec-2-enamide, suggests the involvement of additional enzymatic steps like fatty acid incorporation and N-methylation in the later stages of dovyalicin biosynthesis. ctdbase.org

The spermidine nucleus (NH₂(CH₂)₃NH(CH₂)₄NH₂) is central to the structural identity of dovyalicin-type alkaloids. wikipedia.orgnih.govfishersci.ie Its consistent presence as a core building block underscores its critical role in the biosynthetic assembly of these natural products. Studies on plant aminopropyltransferases, which include spermidine synthases, indicate that these enzymes involved in polyamine biosynthesis preferentially localize in the nucleus of plant cells. fishersci.at This compartmentalization and the potential for enzyme complex formation suggest a regulated and organized process for the synthesis of polyamines, which then serve as scaffolds for more complex alkaloid structures like the dovyalicins. fishersci.at The spermidine nucleus provides the necessary nitrogen atoms and carbon chain length that are subsequently modified and cyclized to form the characteristic macrocyclic structures of dovyalicins.

Chemical Synthesis Approaches for this compound and its Analogues

The chemical synthesis of complex natural products like this compound presents significant challenges due to their intricate structures, often featuring multiple stereocenters and unique heterocyclic systems.

Currently, specific total synthesis strategies for this compound or other dovyalicin-type alkaloids are not extensively detailed in the publicly available scientific literature. The synthesis of complex natural products, particularly those with highly functionalized heterocyclic rings, is generally recognized as a challenging endeavor in organic chemistry. mitoproteome.orgfishersci.ie However, the broader field of spermidine and spermine (B22157) alkaloid synthesis is an active area of research, with efforts aimed at developing effective routes to access these compounds and their analogues for further study. wikipedia.orgaxios-research.com For instance, the synthesis of related unsymmetrical alkaloids, such as homaline, has involved the cyclization of acyclic precursors or transamidation reactions to construct the 1,5-diazocine ring system, which is a structural motif found in dovyalicins. fishersci.ie These general synthetic methodologies for constructing polyamine-derived macrocycles could potentially inform future total synthesis efforts for dovyalicin-type alkaloids.

Chemoenzymatic synthesis, which integrates conventional chemical synthesis with enzymatic transformations, offers a powerful approach for the production of complex molecules. mcw.edunih.gov This hybrid methodology leverages the high selectivity and specificity of enzymes under mild reaction conditions, often overcoming limitations associated with purely chemical routes, such as the need for harsh reagents or extensive protecting group strategies. mcw.edu Examples in other fields include the chemoenzymatic synthesis of nucleoside analogues, polyketides, and S-adenosyl-L-methionine analogs. nih.govnih.gov

For this compound, a chemoenzymatic approach would ideally involve identifying specific enzymatic steps from its proposed biosynthetic pathway that could be replicated or adapted in vitro or in vivo to synthesize the compound or its intermediates. However, a significant prerequisite for successful chemoenzymatic synthesis is a comprehensive understanding of the natural biosynthetic pathway, including the enzymes involved and their substrate specificities. Given the current limited detailed knowledge of the specific enzymatic machinery for dovyalicin biosynthesis within Dovyalis species, the development of targeted chemoenzymatic routes for this compound remains a prospective area of research. Future advancements in enzyme discovery and engineering, coupled with a deeper understanding of dovyalicin biosynthesis, could pave the way for efficient chemoenzymatic production of this compound and its analogues.

Preclinical Pharmacological and Biological Investigations of Dovyalicin E and Analogues

Antimicrobial Activity Studies

Extracts from various parts of Dovyalis plants, known to contain dovyalicin-type alkaloids, have demonstrated significant inhibitory effects against a spectrum of pathogenic microbes. nih.gov The pharmacological activities of spermidine (B129725) alkaloids are noted to include antibacterial properties. pulsus.com

The antibacterial potential of extracts and alkaloid fractions from Dovyalis species has been evaluated against several Gram-positive and Gram-negative pathogenic bacteria.

An alkaloid fraction from Dovyalis caffra demonstrated notable antibacterial activity. researchgate.netekb.eg In an agar (B569324) well diffusion assay, various extracts of D. caffra were tested against multiple bacterial strains, with the alkaloid fraction showing significant zones of inhibition. researchgate.net For instance, the alkaloid fraction produced a 16 mm zone of inhibition against Staphylococcus aureus and a 15 mm zone against Bacillus subtilis. researchgate.net

Similarly, extracts from the roots of Dovyalis abyssinica have been tested. A methanol (B129727) extract showed considerable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.195 to 6.250 mg/mL against the tested strains. nih.gov The highest activity was observed against Escherichia coli and Pseudomonas aeruginosa, with an MIC of 0.195 mg/mL. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Dovyalis caffra Extracts (Zone of Inhibition in mm) Source: researchgate.net

Extract (50mg/ml) Staphylococcus aureus Bacillus subtilis Salmonella typhi Escherichia coli
Total Methanol 17 16 13 14
Petroleum Ether 14 12 11 11
Dichloromethane (B109758) 13 11 12 10
Ethyl Acetate (B1210297) 15 14 12 13
n-Butanol 14 13 11 12

In addition to antibacterial effects, extracts from Dovyalis species have been assessed for their ability to inhibit fungal growth. nih.gov The fruit extracts of Dovyalis abyssinica showed that fungal strains were generally more susceptible than bacterial strains. ju.edu.et

In a study evaluating various extracts of Dovyalis caffra, the total methanol extract and the alkaloid fraction both exhibited a 12 mm zone of inhibition against the fungal species Aspergillus niger. researchgate.net This indicates a broad-spectrum antimicrobial potential that extends to pathogenic fungi.

Table 2: In Vitro Antifungal Activity of Dovyalis caffra Extracts (Zone of Inhibition in mm) Source: researchgate.net

Extract (50mg/ml) Aspergillus niger
Total Methanol 12
Petroleum Ether 10
Dichloromethane 10
Ethyl Acetate 11
n-Butanol 11

Cytotoxic Activity Investigations (In Vitro)

The cytotoxic potential of dovyalicin analogues and their source extracts has been a significant area of investigation, with promising results against various human cancer cell lines.

Extracts from Dovyalis species have demonstrated potent antiproliferative effects. The methanolic extract of Dovyalis caffra (synonym Aberia caffra) showed significant cytotoxic activity against breast (MCF-7), colon (HCT-116), and hepatocellular (HepG-2) cancer cell lines. ekb.eg In one study, the alkaloid fraction from D. caffra displayed remarkable cytotoxicity against these cell lines, with IC₅₀ values of 11.2 µg/ml for MCF-7, 15.3 µg/ml for HCT-116, and 12.1 µg/ml for HepG-2. researchgate.net

Notably, the root extract of Dovyalis abyssinica exhibited exceptionally high cytotoxicity against MCF-7 breast cancer cells, with a reported IC₅₀ value of 0.67 µg/mL, which was more potent than the reference drug doxorubicin (B1662922) (IC₅₀ = 3.43 µg/mL) in the same study. frontiersin.org

Table 3: Cytotoxic Activity (IC₅₀ in µg/ml) of Dovyalis caffra Extracts and Fractions Source: researchgate.net

Extract/Fraction MCF-7 (Breast) HCT-116 (Colon) HEP-G2 (Liver)
Total Methanol 14.2 11.1 13.5
Petroleum Ether 12.5 10.5 11.7
Alkaloid Fraction 11.2 15.3 12.1

Topoisomerase II is a crucial enzyme for DNA replication and a key target for many anticancer drugs. nih.govmdpi.com Inhibitors of this enzyme trap it on DNA, leading to DNA breaks and ultimately, cancer cell death. mdpi.com The alkaloid fraction isolated from Dovyalis caffra was evaluated for its ability to inhibit topoisomerase II. researchgate.netekb.eg

The study revealed that the alkaloid fraction possessed potent topoisomerase II inhibitory activity, with an IC₅₀ value of 15.7 µg/ml. researchgate.net This was compared against staurosporine, a standard topoisomerase II inhibitor. researchgate.net This finding suggests that a potential mechanism for the observed cytotoxicity of dovyalicin-containing fractions is through the poisoning of topoisomerase II, a mechanism shared by established chemotherapeutic agents like etoposide (B1684455) and doxorubicin. nih.govembopress.org

Anti-Inflammatory Modulatory Effects

Chronic inflammation is linked to various diseases, including cancer. Compounds that can modulate inflammatory pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), are of significant therapeutic interest. Spermidine alkaloids as a class have been associated with anti-inflammatory properties. pulsus.com

Table 4: In Vitro Anti-Inflammatory Activity of Dovyalis caffra Extracts (IC₅₀ in µM) Source: researchgate.net

Extract/Standard COX-1 COX-2 Selectivity Index (COX-1/COX-2) 5-LOX
Total Methanol Extract 151.38 65.61 2.31 4.96
Ethyl Acetate Fraction 220.06 79.28 2.78 3.31
Celecoxib (Standard) 165 65.61 2.51 N/A

Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes

The cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. nih.gov The two main isoforms, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govclevelandclinic.org While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is typically induced during an inflammatory response. clevelandclinic.org

Research into the anti-inflammatory properties of dovyalicin-type alkaloids has been conducted on extracts from the Dovyalis genus. Specifically, studies on Dovyalis caffra, a plant containing the analogue Dovyalicin G, have been performed to evaluate anti-inflammatory activity by screening for COX-1 and COX-2 inhibition. ekb.egresearchgate.net Findings from these investigations indicated that the total methanolic extract of D. caffra exhibited strong COX inhibition with notable selectivity for the COX-2 enzyme when compared to celecoxib, a known selective COX-2 inhibitor. ekb.egresearchgate.net However, specific inhibitory data for the isolated Dovyalicin E compound against COX-1 and COX-2 enzymes are not available in the current scientific literature.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

The 5-lipoxygenase (5-LOX) enzyme is another critical component of the arachidonic acid metabolic pathway, responsible for initiating the biosynthesis of leukotrienes, which are potent mediators of inflammation. amegroups.cnlsu.edu Consequently, inhibitors of the 5-LOX pathway are of significant interest for treating various inflammatory conditions.

Investigations into the anti-inflammatory potential of the Dovyalis genus have included the evaluation of 5-LOX inhibitory activity. ekb.egresearchgate.net Screening of extracts from Dovyalis caffra was performed to assess their effects on this enzyme. ekb.egresearchgate.net While these studies indicate a broad investigation into the anti-inflammatory profile of Dovyalis extracts, specific data detailing the inhibitory concentration (e.g., IC50) of this compound or its direct analogues against 5-LOX activity have not been reported.

Antitrypanosomal Efficacy Research

African trypanosomiasis remains a significant health concern for both humans and livestock. Research into novel therapeutic agents has explored natural products, including compounds from the Dovyalis genus. This compound is a known constituent of Dovyalis abyssinica, a plant that has demonstrated significant antitrypanosomal properties. nih.gov

In Vitro Efficacy Against Trypanosoma Species (e.g., T. b. brucei)

The search for new trypanocidal agents has led to the screening of numerous plant extracts. In vitro studies on extracts from Dovyalis abyssinica, which contains this compound, have shown promising results. nih.gov A dichloromethane extract of D. abyssinica exhibited potent and selective activity against the bloodstream forms of Trypanosoma brucei brucei. researchgate.net The extract demonstrated a half-maximal inhibitory concentration (IC50) of 1.4 µg/mL, highlighting its significant trypanocidal effect. researchgate.net Furthermore, the extract showed a high selectivity index (SI) of 125, indicating it is substantially more toxic to the trypanosomes than to human cells. researchgate.net In studies against Trypanosoma congolense, dichloromethane and methanol extracts of D. abyssinica were able to halt parasite motility within one hour at concentrations of 2, 10, and 20 mg/ml. aau.edu.et

Table 1: In Vitro Antitrypanosomal Activity of Dovyalis abyssinica Extracts

Extract Target Species Activity Metric Result Selectivity Index (SI) Source
Dichloromethane Trypanosoma brucei brucei IC50 1.4 µg/mL 125 researchgate.net
Methanol Trypanosoma brucei brucei IC50 - 57.7 researchgate.net

In Vivo Anti-trypanosomal Studies in Animal Models (e.g., Trypanosoma congolense)

Following promising in vitro results, the efficacy of Dovyalis abyssinica extracts was evaluated in animal models of trypanosomiasis. In mice infected with Trypanosoma congolense, administration of dichloromethane and methanol leaf extracts of D. abyssinica demonstrated significant anti-trypanosomal activity. nih.govresearchgate.net

Table 2: In Vivo Efficacy of Dovyalis abyssinica Leaf Extracts in T. congolense-Infected Mice

Extract Dose (mg/kg) Effect on Parasitemia Effect on Animal Health Source
Dichloromethane & Methanol 200 & 250 Significant reduction Improved PCV, body weight, and survival time aau.edu.etresearchgate.net

Mechanistic Insights into Trypanosome Alternative Oxidase (TAO) Inhibition

The Trypanosome Alternative Oxidase (TAO) is a unique and essential enzyme in the respiratory system of bloodstream-form trypanosomes, making it an attractive target for drug development as it is absent in mammals. aau.edu.etcsic.esd-nb.info The mechanism of action for the antitrypanosomal activity observed with Dovyalis abyssinica extracts is thought to involve the inhibition of this crucial enzyme. aau.edu.et It is proposed that active compounds within the extract bind to the coenzyme Q site of the ubiquinol (B23937) oxidase, thereby blocking TAO and disrupting the parasite's energy production. aau.edu.et Phenolic compounds, in particular, are known to affect trypanosomes through the inhibition of the alternative oxidase. researchgate.net While this compound is an alkaloid, not a phenol, this mechanistic insight from the crude extract provides a plausible avenue for the observed antitrypanosomal effects, though direct inhibition of TAO by isolated this compound has not been explicitly demonstrated.

Antioxidant Activity Assessments

Antioxidant compounds are beneficial in combating oxidative stress, a condition implicated in numerous diseases. Plant-derived alkaloids are one class of natural products that have been investigated for their antioxidant potential. nih.gov

Studies on the antioxidant capacity of the Dovyalis genus have primarily been conducted on fruit or leaf extracts rather than on isolated dovyalicin alkaloids. For example, research on Dovyalis caffra, which contains the analogue Dovyalicin G, has noted the antioxidant activities of its extracts. researchgate.net Similarly, investigations into various alkaloid fractions from different plant species have shown free radical scavenging capabilities. nih.gov However, specific data quantifying the antioxidant activity of this compound, such as its IC50 value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, is not currently available in the scientific literature.

Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which results in a color change from deep violet to pale yellow. nih.govnih.gov The decrease in absorbance, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging capacity of the tested substance. nih.govmdpi.com This assay is widely used as a preliminary screening method for the antioxidant activity of pure compounds and plant extracts. mdpi.comresearchgate.net

Total Phenolic Content (TPC) Correlations

The total phenolic content (TPC) of a sample is commonly determined using the Folin-Ciocalteu method. researchgate.netmdpi.com This assay measures the total amount of phenolic compounds, which are a major class of natural antioxidants. researchgate.net A strong correlation is often observed between the TPC of a plant extract and its antioxidant activity; extracts with higher phenolic content typically exhibit greater radical scavenging capabilities. researchgate.netscirp.org

Investigations into extracts of Dovyalis abyssinica fruits have quantified their phenolic content. ajchem-b.com The methanol extract, which also showed the highest antioxidant activity, correspondingly had the highest TPC, with a value of 921.79 ± 1.63×10⁻³ mg Gallic Acid Equivalents (GAE)/100g. ajchem-b.com The ethyl acetate extract contained 517.95 ± 1.4×10⁻³ mg GAE/100g. ajchem-b.com Another analysis of the fruit pulp reported a TPC of 1128 mg GAE/100g. ajchem-b.comajchem-b.com This positive correlation between the phenolic content and the antioxidant capacity of the extracts further supports the potential role of their phenolic constituents, which may include this compound, in exerting these effects.

Table 1: Antioxidant Activity and Total Phenolic Content of Dovyalis abyssinica Fruit Extracts

Extract Solvent DPPH IC50 (μg/mL) Total Phenolic Content (mg GAE/100g)
Methanol 4.4 921.79
Ethyl Acetate 8.4 517.95
Methylene Chloride 28.8 261.54
Hexane 55.8 24.36

Data sourced from a 2024 study on D. abyssinica fruit extracts. ajchem-b.com

Antidiabetic Activity Studies in Preclinical Models

Preclinical evaluation of potential antidiabetic agents often involves the use of animal models where diabetes has been induced, for instance, through chemical agents like streptozotocin (B1681764) (STZ). nih.govnih.gov These models allow researchers to study the effects of test substances on blood glucose levels and other metabolic parameters. nih.gov

While direct studies on the antidiabetic activity of isolated this compound are not specified in the available literature, research on the plant from which it is derived offers preliminary insights. Aqueous root extracts of Dovyalis abyssinica have been shown to possess hypoglycaemic activity. ajchem-b.com In studies using preclinical mouse models, the administration of the extract resulted in a significant reduction in blood glucose levels, indicating potential antidiabetic properties of its chemical constituents. ajchem-b.com

Other Reported Biological Activities in Research Literature

Spermidine alkaloids, the class to which this compound belongs, are reported to exhibit a wide range of pharmacological actions, including anti-inflammatory, antibacterial, anti-tumor, anti-Alzheimer's, and anti-viral properties. pulsus.com Research on crude extracts from various Dovyalis species, which contain a mixture of dovyalicin-type alkaloids, has provided evidence for several of these activities.

Extracts from Dovyalis caffra have demonstrated notable antimicrobial and cytotoxic activities. ekb.eg The methanolic extract of this plant also showed strong and selective inhibition of cyclooxygenase-2 (COX-2), pointing to significant anti-inflammatory potential. ekb.eg Furthermore, leaf extracts of Dovyalis abyssinica have been reported to possess in vivo anti-trypanosomal activity against Trypanosoma congolense and fungicidal properties. nih.govajchem-b.com

Table 2: Summary of Other Biological Activities of Extracts from Dovyalis Species

Plant Species Extract Source Reported Activity Reference
Dovyalis caffra Alkaloid Fraction Antimicrobial, Cytotoxic ekb.eg
Dovyalis caffra Methanolic Extract Anti-inflammatory (COX-2 Inhibition) ekb.eg
Dovyalis abyssinica Leaf Extracts Anti-trypanosomal nih.govajchem-b.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,1-Diphenyl-2-picrylhydrazyl (DPPH)
4-hydroxytremulacin
Benzoic acid
Betulinic acid
Catechol
Dovyalicin A
Dovyalicin B
Dovyalicin C
Dovyalicin D
This compound
Dovyalicin F
Dovyalicin G
Dovyalicin H
Dovyalicin I
Gallic acid
Spermidine
Streptozotocin (STZ)
Tremulacin (B192548)

Molecular and Cellular Mechanisms of Action of Dovyalicin E

Target Identification and Validation Studies (Preclinical)

Direct target identification and validation studies specifically for isolated Dovyalicin E are scarce. Preclinical research on Dovyalis extracts suggests various biological activities, implying potential targets that may be modulated by dovyalicin-type alkaloids. For instance, extracts of Dovyalis abyssinica have demonstrated anti-trypanosomal activity, with proposed mechanisms involving the inhibition of trypanosome alternative oxidase (TAO) and potential interference with nucleic acid synthesis. aau.edu.etnih.govresearchgate.net Similarly, alkaloid fractions from Dovyalis caffra, which contain dovyalicin-type alkaloids, have shown cytotoxic and anti-inflammatory properties, including strong cyclooxygenase (COX) inhibition. researchgate.netresearchgate.net However, these findings are attributed to the complex mixture of compounds within the extracts, and specific protein targets directly bound and modulated by this compound have not been definitively identified or validated in the provided literature.

Specific data detailing the protein binding affinity of isolated this compound are not available. While the concept of protein binding affinity is crucial in understanding drug-target interactions and is investigated through various experimental and computational methods, no such investigations are explicitly reported for this compound. mdpi.comd-nb.info Studies on plant extracts containing this compound have indicated broad biological effects, suggesting interactions with various biological macromolecules, but precise binding affinities (e.g., dissociation constants, Kd values) for specific proteins remain to be determined for the isolated compound.

Quantitative enzyme kinetics and inhibition profiles for isolated this compound are not extensively reported. Although Dovyalis plant extracts have demonstrated enzyme-inhibitory activities, such as strong COX-inhibition (particularly COX-2 selectivity) and HIV-1 reverse transcriptase inhibition (though this was more prominent for other compounds like tremulacin (B192548) present in the extract), these activities are not directly quantified for this compound itself. researchgate.netresearchgate.netmdpi.com Elucidation of specific inhibition types (e.g., competitive, non-competitive, uncompetitive) or kinetic parameters (e.g., Ki, IC50 values) for this compound against identified enzymes is not detailed in the provided search results. numberanalytics.comlibretexts.orgmdpi.comchem-soc.si

Pathway Elucidation and Signaling Cascade Analysis (Preclinical)

Comprehensive pathway elucidation and signaling cascade analysis specifically for this compound are not documented. The observed biological effects of Dovyalis extracts, such as anti-trypanosomal activity, suggest an impact on parasitic energy production pathways (e.g., via TAO inhibition) or nucleic acid synthesis. aau.edu.etnih.govresearchgate.net Additionally, anti-inflammatory effects through COX inhibition imply modulation of inflammatory signaling cascades. researchgate.netresearchgate.net Furthermore, the presence of this compound in plants with antidiabetic properties suggests potential involvement in metabolic pathways, possibly affecting targets like PPARγ, α-glucosidase, α-amylase, or PTP1B. nih.gov However, a direct link demonstrating how isolated this compound specifically influences these pathways or signaling cascades has not been elucidated.

Macromolecular Interaction Profiling (e.g., DNA, RNA, Lipid Interactions)

Direct experimental data on the macromolecular interaction profiling of isolated this compound with DNA, RNA, or lipids are not explicitly detailed. While the anti-trypanosomal activity of Dovyalis abyssinica extracts has been hypothesized to involve "Binding to nucleic acids in DNA and RNA, or promotion of cleavage of the parasite's circular DNA in a manner similar to that of topoisomerase II inhibitors," this is a broad inference for the complex extract and not a direct finding for this compound. aau.edu.etnih.govresearchgate.net Spermidine (B129725), the core structure of dovyalicin-type alkaloids, is known to associate with nucleic acids, [PubChem for Spermidine] but specific interaction data for this compound are not available. Similarly, specific studies on this compound's interactions with lipid bilayers are not provided. springernature.comtechscience.combiorxiv.orgmdpi.com

Structure Activity Relationship Sar Studies of Dovyalicin E Derivatives

Systematic Structural Modification Strategies of the Dovyalicin Scaffold

The dovyalicin scaffold is fundamentally built upon a spermidine (B129725) nucleus, which is often integrated into a heterocyclic ring system, typically an 8-membered perhydro-1,5-diazocine moiety nih.gov. Dovyalicin E, along with Dovyalicin A, B, C, G, H, and I, shares this perhydro-1,5-diazocine core nih.gov. Dovyalicin D, however, presents a variation, incorporating the spermidine into a perhydro-1,4-diazepine moiety nih.gov.

Systematic structural modifications within the dovyalicin family, observed through the isolation of various analogues, provide insights into the scaffold's tolerance for changes and their potential impact on activity. Key modifications identified include:

N-5 Substitution: Dovyalicin A is recognized as an N-5 methyl analogue of this compound, indicating that modifications at this nitrogen position are naturally occurring variations within the scaffold nih.gov.

C-4′ Substitution: Dovyalicin B is a C-4′ methyl analogue of Dovyalicin A nih.gov. Furthermore, Dovyalicin H and Dovyalicin I are characterized as C-4′ trans and cis cinnamoyl analogues of Dovyalicin A, respectively, highlighting the importance of the C-4′ position for accommodating different acyl groups and even influencing stereochemistry nih.govreddit.com.

C-3 Substitution: Dovyalicin C is described as the 3-benzoyl counterpart of Dovyalicin A, notably lacking the C-4 substituted group, suggesting that alterations or absences of substituents at the C-4 position can occur nih.gov.

Side Chain Length and Nature: Dovyalicin F features a lengthy side chain at the C-4′ position, demonstrating the scaffold's capacity for extended aliphatic or aromatic attachments nih.gov.

These natural variations illustrate the inherent flexibility of the dovyalicin scaffold, providing a basis for understanding how different chemical groups at specific positions might modulate biological activity.

Correlative Analyses Between Chemical Structure and Biological Response Profiles

While specific quantitative correlative analyses detailing the precise impact of each structural modification on the biological activity of this compound derivatives are not extensively detailed in the provided search results, general trends and observed activities for the dovyalicin class can be inferred.

Dovyalicin-type alkaloids, as a collective group, have been reported to exhibit a diverse range of biological activities, including anti-inflammatory, antibacterial, anti-tumor, anti-Alzheimer's, and anti-viral properties nih.govctdbase.org. For instance, extracts from Dovyalis abyssinica, a source of this compound, have demonstrated antibacterial and antifungal activities. Additionally, these extracts have shown in vivo anti-trypanosomal activity against Trypanosoma congolense, suggesting that the dovyalicin alkaloids, including this compound, contribute to these observed effects.

The presence or absence of specific functional groups, as seen in the differences between Dovyalicin A, B, C, E, F, G, H, and I, likely influences their potency and selectivity against various biological targets. For example, the introduction of methyl groups (as in Dovyalicin A and B) or cinnamoyl moieties (as in Dovyalicin H and I) at specific positions could alter lipophilicity, hydrogen bonding capabilities, or steric hindrance, thereby affecting receptor binding or membrane permeability. Similarly, the conformational dynamics of amide bonds, as observed in Dovyalicin F which exists as a mixture of cis and trans conformers at ambient temperature, could play a role in their biological interactions nih.gov. Further detailed studies would be required to establish precise quantitative relationships between these structural nuances and their corresponding biological responses.

Importance of the Spermidine Nucleus and Amide Linkages for Activity

The spermidine nucleus and the amide linkages are fundamental and defining structural features of the dovyalicin-type alkaloids, making them crucial for their observed biological activities.

Spermidine Nucleus: The dovyalicins are classified as spermidine alkaloids because they incorporate the spermidine polyamine (N-(3-aminopropyl)-1,4-butanediamine) as a core component of their structure nih.govctdbase.org. Spermidine itself is a vital polyamine in biological systems, playing essential roles in cell division, growth, and survival nih.gov. Polyamines like spermidine are known to interact with nucleic acids and stabilize membrane and nucleic acid structures. The integration of this polyamine into the cyclic scaffold of dovyalicins, forming an 8-membered perhydro-1,5-diazocine ring (or a 7-membered perhydro-1,4-diazepine in the case of Dovyalicin D), is central to their identity and likely contributes significantly to their pharmacological profile nih.gov. The polyamine nature of the scaffold likely facilitates interactions with negatively charged biomolecules, which is often a prerequisite for many biological activities.

Compound Names and PubChem CIDs

Analytical and Bioanalytical Methodologies for Dovyalicin E Research

Advanced Spectroscopic Techniques for Research Characterization (e.g., FTIR, UV-Vis)

Spectroscopic methods are instrumental in the structural characterization of Dovyalicin E and its analogues. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for its structural elucidation uonbi.ac.kenih.gov, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data regarding its functional groups and electronic transitions.

FTIR spectroscopy is particularly useful for identifying the characteristic functional groups within the this compound molecule. For the closely related dovyalicins H and I, IR spectra have indicated the presence of amide/amine groups (observed around 3282 and 1660 cm⁻¹) and aromatic systems (indicated by bands at 3060 and 3027 cm⁻¹) nih.gov. Given the structural similarities, this compound is expected to exhibit a comparable FTIR spectrum, highlighting key vibrational modes.

Functional GroupExpected Wavenumber Range (cm⁻¹)Reference
N-H Stretching (Amine/Amide)3300-3500 researchgate.net
C=O Stretching (Amide)1630-1680 nih.gov
C=C Stretching (Aromatic)1450-1600 nih.gov
C-N Stretching1000-1350
This table presents expected FTIR absorption bands for this compound based on its chemical structure and data from related compounds.

Chromatographic Separation and Purification Protocols

The isolation and purification of this compound from its natural sources, primarily plants of the Dovyalis genus, rely on a combination of chromatographic techniques. These methods separate this compound from a complex mixture of other plant metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of spermidine (B129725) alkaloids. A reversed-phase HPLC method is generally suitable for the separation of these polar compounds. While a specific, validated HPLC method for this compound is not extensively detailed in the available literature, a robust protocol can be extrapolated from methodologies developed for analogous macrocyclic spermidine alkaloids akjournals.comresearchgate.net. Such a method would likely involve a C18 column and a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile, with detection at a low UV wavelength, such as 210 nm, where these alkaloids exhibit strong absorbance akjournals.comresearchgate.net. For quantitative analysis, pre-column derivatization with reagents like dansyl chloride can be employed to enhance detection sensitivity, with detection at a wavelength such as 254 nm iiste.orgnih.gov.

ParameterTypical Value/ConditionReference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm) iiste.org
Mobile Phase Acetonitrile and Water (gradient elution) akjournals.com
Flow Rate 1.0 mL/min iiste.org
Detection UV-Vis/PDA at 210 nm or 254 nm (post-derivatization) akjournals.comiiste.org
Column Temperature 30-35°C akjournals.comiiste.org
This table outlines a putative HPLC methodology for the analysis of this compound based on established methods for similar spermidine alkaloids.

Thin-Layer Chromatography (TLC) is an essential tool for the rapid, qualitative analysis of this compound during extraction and purification processes. It is used to monitor the progress of column chromatography separations and to identify fractions containing the target alkaloid. For the visualization of alkaloids like this compound on a TLC plate, Dragendorff's reagent is commonly used, which imparts a characteristic color to the alkaloid spots. The choice of the mobile phase is critical for achieving good separation.

Mobile Phase CompositionApplicationReference
Toluene: Ethyl Acetate (B1210297): Diethylamine (7:2:1)General alkaloid separation researchgate.net
Chloroform: Methanol (B129727) (various ratios)Separation of polar alkaloids researchgate.net
n-Butanol: Acetic Acid: Water (4:1:3)Separation of highly polar alkaloids researchgate.net
This table presents examples of TLC solvent systems suitable for the separation of alkaloids, which could be adapted for this compound analysis.

Column chromatography is the primary method for the preparative isolation of this compound from crude plant extracts column-chromatography.comiipseries.orgresearchgate.net. This technique utilizes a solid stationary phase, such as silica (B1680970) gel or alumina, packed into a column column-chromatography.com. The separation is achieved by eluting the sample through the column with a solvent system (mobile phase) of increasing polarity. For the isolation of dovyalicin-related compounds, a step-gradient elution with a solvent system composed of dichloromethane (B109758) and methanol has been successfully employed nih.gov. The fractions collected from the column are then analyzed by TLC to identify those containing the purified this compound.

Quantitative Analysis in Preclinical Biological Matrices (e.g., in vitro assay quantification)

The evaluation of this compound in preclinical studies, such as in vitro bioassays, requires accurate and sensitive quantitative methods to determine its concentration in biological matrices nih.govjfda-online.com. These assays are crucial for establishing the potency and efficacy of the compound nih.govjfda-online.comresearchgate.net.

HPLC coupled with a photodiode array (PDA) detector is a well-established technique for the quantification of spermidine and related compounds in biological samples nih.gov. For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic or chromogenic agent is often employed nih.gov. A fully validated HPLC-PDA method for spermidine analysis in cheese samples, a complex biological matrix, demonstrated low limits of detection (LOD) and quantification (LOQ) in the low μg/L range, showcasing the high sensitivity of this approach nih.gov. Such a method could be adapted for quantifying this compound in in vitro assay samples, such as cell lysates or culture media.

ParameterValueReference
Linearity (R²) > 0.999 nih.gov
Limit of Detection (LOD) 1 µg/L nih.gov
Limit of Quantitation (LOQ) 2 µg/L nih.gov
Recovery 87.7 - 102.6% nih.gov
This table summarizes the validation parameters of a representative HPLC-PDA method for spermidine quantification, indicating the expected performance for a similar this compound assay.

In the context of in vitro cytotoxicity or other bioassays, the concentration of this compound in the test system needs to be precisely controlled and verified. The development of robust bioanalytical methods is therefore a critical step in the preclinical assessment of this natural product.

Computational and Theoretical Studies on Dovyalicin E

Molecular Docking and Ligand-Target Interaction Modeling (e.g., Phosphodiesterase 9, HIV-1 RT)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.gov The primary goal is to predict the binding affinity and the binding pose of the ligand within the receptor's active site. openaccesspub.org This method is widely employed in drug discovery to screen potential drug candidates and understand the molecular mechanisms of ligand-protein interactions. nih.gov It involves positioning a ligand into a protein binding site and evaluating the interaction energy using scoring functions. nih.gov

For compounds like Dovyalicin E, molecular docking studies with specific target proteins, such as Phosphodiesterase 9 or HIV-1 Reverse Transcriptase (HIV-1 RT), would aim to identify potential inhibitory or modulatory activities. HIV-1 RT is a key viral target for HIV-1 inhibition, and molecular docking is frequently used to find new inhibitors or explain the interaction of experimentally tested inhibitors with the protein. nih.govsciforum.net However, specific studies detailing the molecular docking of this compound with Phosphodiesterase 9 or HIV-1 RT were not found in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the structural, dynamical, and thermodynamic properties of molecular systems. mdpi.com This technique is particularly useful for studying conformational changes, protein folding, and the stability of protein-ligand complexes. mdpi.commdpi.comundip.ac.id Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to assess stability and conformational changes. mdpi.comundip.ac.id

For this compound, MD simulations would typically be performed to understand its conformational landscape, assess its stability in various environments (e.g., aqueous solution), and investigate the dynamic behavior of its interactions if it were part of a complex with a biological target. Despite the general utility of MD simulations in understanding molecular flexibility and stability mdpi.combiorxiv.org, specific MD simulation data or conformational analysis for this compound were not identified in the search results.

Quantum Chemical Calculations to Predict Reactivity and Electronic Properties

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools used to investigate the electronic structure, reactivity, and physical properties of molecules. arabjchem.orgmdpi.com These calculations can predict parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's electron-donating and electron-accepting abilities, respectively. arabjchem.orgscirp.org The energy gap (ΔE) between HOMO and LUMO provides insights into a molecule's kinetic stability, chemical reactivity, and optical polarizability. scirp.org Other properties, including dipole moment and molecular densities, can also be determined. arabjchem.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Research (excluding drug-likeness for clinical interpretation)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves computational methods to estimate how a compound will behave within a biological system. nih.goviapchem.org These predictions are crucial in early-stage research for assessing the pharmacokinetic properties of a compound, helping to prioritize molecules for further investigation. nih.goviapchem.org Key parameters often predicted include aqueous solubility, apparent cell permeability (e.g., Caco-2 permeability), intestinal absorption, and metabolic stability. biorxiv.orgfrontiersin.org While these models are continuously evolving and improving, they offer a significant advantage by allowing the screening of virtual compounds and reducing the need for extensive experimental testing. nih.goviapchem.org

For this compound, in silico ADME predictions would provide valuable preliminary data on its potential for absorption, distribution within the body, metabolic pathways, and excretion characteristics. This information is highly relevant for guiding further research, such as designing in vitro experiments or understanding its behavior in biological systems. However, specific in silico ADME prediction data for this compound were not identified in the available research.

Future Research Directions and Emerging Paradigms in Dovyalicin E Research

Exploration of Unexplored Biological Activities and Therapeutic Potential in Preclinical Models

While Dovyalicin E's specific biological activities have not been extensively detailed in initial reports, the plant extracts from which it is derived have demonstrated a range of pharmacological properties. For instance, Dovyalis abyssinica extracts have shown antibacterial, antifungal, and antitrypanosomal activities, while other dovyalicin-type alkaloids, such as Dovyalicin G, have exhibited cyclooxygenase (COX) inhibition and anti-inflammatory activities researchgate.netresearchgate.net. This suggests that this compound may possess similar or novel biological activities warranting thorough investigation.

Future preclinical research should systematically screen this compound for a broad spectrum of biological activities, including but not limited to:

Antimicrobial Activity: Evaluating its efficacy against various bacterial, fungal, and parasitic pathogens, building upon the known antimicrobial properties of Dovyalis extracts researchgate.net.

Anti-inflammatory Potential: Investigating its ability to modulate inflammatory pathways, given the anti-inflammatory activity observed in related compounds researchgate.net.

Anticancer Properties: Assessing its cytotoxic effects on different cancer cell lines, as some Dovyalis extracts have shown promising cytotoxic activity researchgate.net.

Neuroprotective Effects: Exploring its impact on neuronal health and function, considering the diverse bioactivities often associated with alkaloids.

Immunomodulatory Effects: Studying its influence on the immune system, which could open avenues for treating autoimmune or infectious diseases.

These investigations should employ both in vitro and in vivo preclinical models to establish a comprehensive profile of this compound's therapeutic potential and to identify specific molecular targets.

Development of Novel Synthetic Routes and Advanced Analogues for Enhanced Activity

The isolation of natural products like this compound from plant sources can be challenging due to low yields and environmental concerns. The development of efficient and scalable synthetic routes is crucial for providing sufficient quantities of the compound for extensive biological testing and potential therapeutic development. Current understanding of this compound's structure, established through techniques such as homo- and heteronuclear two-dimensional NMR experiments and chiroptical methods, provides a strong foundation for synthetic endeavors researchgate.netfigshare.comnih.govacs.org.

Future research should focus on:

Total Synthesis: Designing and optimizing novel synthetic pathways for this compound to enable its production independent of natural sourcing, ensuring purity and scalability.

Structure-Activity Relationship (SAR) Studies: Synthesizing various analogues of this compound by modifying specific functional groups or the core spermidine (B129725) nucleus. This will be instrumental in understanding the relationship between its chemical structure and biological activity, potentially leading to the discovery of more potent, selective, or stable derivatives.

Combinatorial Chemistry: Employing combinatorial chemistry techniques to rapidly generate libraries of this compound analogues for high-throughput screening, accelerating the identification of lead compounds.

Integration of Omics Technologies for Comprehensive Mechanistic Studies

To fully understand this compound's biological impact, a deep dive into its molecular mechanisms of action is essential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively elucidate how this compound interacts with biological systems.

Key areas for omics integration include:

Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues treated with this compound to identify affected signaling pathways and biological processes.

Proteomics: Investigating alterations in protein expression and post-translational modifications to pinpoint direct or indirect protein targets and downstream effectors.

Metabolomics: Characterizing changes in cellular metabolite profiles to understand metabolic perturbations induced by this compound, providing insights into its biochemical effects.

Genomics/Epigenomics: Exploring potential interactions with DNA or epigenetic machinery, which could reveal novel mechanisms of action.

By correlating data from these different omics layers, researchers can construct a holistic picture of this compound's cellular effects, identify its primary targets, and uncover complex regulatory networks influenced by the compound.

Biotechnological Production Approaches for Sustainable Sourcing

Given the potential for this compound to be a valuable compound, ensuring a sustainable and environmentally friendly source is paramount. Traditional extraction from natural plant sources can be resource-intensive and may not be scalable to meet future demand. Biotechnological approaches offer promising alternatives for sustainable production.

Future research should explore:

Microbial Fermentation: Engineering microorganisms (e.g., bacteria or yeast) to biosynthesize this compound or its precursors through metabolic engineering, leveraging their rapid growth and scalability.

Plant Cell Culture: Developing in vitro plant cell or tissue cultures of Dovyalis species to produce this compound in a controlled environment, independent of seasonal variations and geographical limitations.

Synthetic Biology: Applying synthetic biology principles to design novel biosynthetic pathways for this compound in heterologous hosts, potentially leading to higher yields and easier purification.

Enzymatic Synthesis: Identifying and characterizing the enzymes involved in the natural biosynthesis of dovyalicin-type alkaloids to enable in vitro enzymatic synthesis, offering high specificity and efficiency.

Collaborative Research Frameworks for Accelerating this compound Research

The complex nature of natural product research, from isolation and structural elucidation to synthetic development and biological evaluation, benefits significantly from collaborative efforts. Establishing robust collaborative research frameworks will be instrumental in accelerating the pace of this compound research.

Key aspects of such frameworks include:

Interdisciplinary Partnerships: Fostering collaborations between chemists, biologists, pharmacologists, bioinformaticians, and engineers to integrate diverse expertise and perspectives.

International Consortia: Forming international research consortia to share resources, specialized equipment, and unique biological samples from Dovyalis species across different geographical regions.

Data Sharing Platforms: Developing open-access databases and platforms for sharing research data, including spectroscopic data, biological assay results, and synthetic protocols, to promote transparency and reproducibility.

Funding Initiatives: Advocating for dedicated funding programs that support collaborative, high-risk, high-reward research on natural products like this compound.

Public-Private Partnerships: Encouraging collaborations between academic institutions and pharmaceutical or biotechnology companies to facilitate the translation of basic research findings into preclinical and potentially clinical development.

Compound Information

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Dovyalicin E

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